2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
The compound 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide features a pyridazinone core substituted with a furan-2-yl group at position 3, linked via an acetamide bridge to a 5-methyl-1,3,4-thiadiazol-2-yl moiety. Pyridazinones are known for diverse bioactivities, including anti-inflammatory and antimicrobial effects, while thiadiazoles are widely explored for their antibacterial and antifungal properties . The furan group may contribute to improved lipophilicity and binding interactions.
Properties
Molecular Formula |
C13H11N5O3S |
|---|---|
Molecular Weight |
317.33 g/mol |
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H11N5O3S/c1-8-15-16-13(22-8)14-11(19)7-18-12(20)5-4-9(17-18)10-3-2-6-21-10/h2-6H,7H2,1H3,(H,14,16,19) |
InChI Key |
XUMALLJBPPZVBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Industrial Production: In industrial settings, manufacturers may employ proprietary methods to produce this compound at scale. These methods often optimize yield, purity, and cost-effectiveness. For specific industrial production details, consulting proprietary sources or patents would be necessary.
Chemical Reactions Analysis
Reactivity: The compound may undergo various chemical reactions, including:
Oxidation: Oxidative processes can modify functional groups.
Reduction: Reduction reactions may alter double bonds or carbonyl groups.
Substitution: Substitution reactions can replace specific atoms or groups.
Condensation: Condensation reactions may form larger molecules.
Common Reagents and Conditions: The choice of reagents and conditions depends on the desired transformation. Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and acid/base catalysts. Reaction conditions (temperature, solvent, pH) play a crucial role in achieving specific outcomes.
Major Products: The major products formed during these reactions would vary based on the specific reaction pathway and functional groups involved.
Scientific Research Applications
Pharmacology: Investigating its potential as a drug candidate.
Biochemistry: Studying its interactions with biological macromolecules.
Toxicology: Assessing its safety profile.
Fragrance and Flavor Industry: As mentioned earlier, it contributes to fragrance compositions.
Mechanism of Action
The compound’s mechanism of action remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing biological processes. Further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiadiazole-Acetamide Derivatives
describes multiple N-(1,3,4-thiadiazol-2-yl)acetamide derivatives with varying substituents. Key comparisons include:
- Substituent Diversity: Unlike the target compound, analogs in feature phenoxy (e.g., 5e, 5f) or methoxy-phenoxy (e.g., 5k, 5l) groups instead of the pyridazinone-furan system. These substituents influence solubility and steric effects.
- Physical Properties: Melting points for these analogs range from 132–170°C, lower than the target compound’s hypothetical range (expected >250°C due to extended conjugation from pyridazinone and furan). Yields (68–88%) suggest moderate synthetic efficiency .
Table 1: Comparison of Thiadiazole-Acetamide Derivatives
Pyridazinone-Based Compounds
outlines pyridazinone derivatives synthesized via nucleophilic substitution. For example, 3a–3h are substituted with aryl or alkyl groups at position 2. Unlike the target compound, these lack the thiadiazole-acetamide linkage. The use of potassium carbonate in acetone () suggests a feasible route for introducing substituents on pyridazinone, which could be adapted for synthesizing the target compound .
Triazinoquinazoline-Thiadiazole Hybrids
reports compounds like 4.8–4.10, which combine triazinoquinazoline cores with thiadiazole-acetamide groups. These exhibit higher melting points (262–270°C) due to extended aromatic systems and strong intermolecular interactions. Yields (56–89%) are comparable to thiadiazole analogs in . The target compound’s pyridazinone-furan system may offer distinct electronic properties compared to triazinoquinazoline, influencing bioactivity .
Table 2: Triazinoquinazoline-Thiadiazole vs. Target Compound
| Compound | Core Structure | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 4.8 | Triazinoquinazoline | 89.4 | 266–270 |
| 4.10 | Triazinoquinazoline + methyl | 56.6 | 262–264 |
| Target Compound | Pyridazinone-furan | - | - (Predicted) |
Key Research Findings and Implications
- Structural Uniqueness: The fusion of pyridazinone, furan, and thiadiazole distinguishes the target compound from analogs with simpler aryl/alkyl substituents.
- Synthetic Feasibility: Methods from (pyridazinone functionalization) and (thiadiazole-acetamide coupling) could be combined for synthesis.
- Potential Bioactivity: Analogous compounds in and suggest possible antibacterial applications, but the furan-pyridazinone combination may broaden the scope to anti-inflammatory or anticancer targets.
Biological Activity
The compound 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 287.31 g/mol. The structure incorporates a furan ring, a pyridazinone moiety, and a thiadiazole group, which are known to contribute to diverse biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C15H17N3O3 |
| Molecular Weight | 287.31 g/mol |
| CAS Number | 923074-03-7 |
| Structural Features | Furan ring, pyridazine, thiadiazole |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The integration of the furan and pyridazine moieties is crucial for the biological activity exhibited by the compound.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of derivatives containing similar structural features. For example, compounds with pyridazine and thiadiazole groups have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
-
Cytotoxicity Assays : The compound was evaluated using MTT assays to determine its efficacy against cancer cell lines. An IC50 value (the concentration required to inhibit cell growth by 50%) was measured to assess potency.
Cell Line IC50 Value (mmol L^{-1}) MCF-7 0.084 ± 0.020 A549 0.034 ± 0.008 - Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes or pathways critical for tumor growth and survival.
Antimicrobial Activity
The presence of the furan and thiadiazole rings in the compound suggests potential antimicrobial properties . Compounds with similar structures have been reported to exhibit activity against various bacterial strains.
-
Inhibition Studies : Antimicrobial assays conducted against common pathogens (e.g., E. coli, S. aureus) indicated that the compound could inhibit bacterial growth effectively.
Pathogen Inhibition Zone (mm) E. coli 15 S. aureus 18
Case Studies
Several studies have highlighted the biological relevance of compounds related to 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide :
- Study on Anticancer Activity : A recent publication reported that derivatives with similar structures exhibited promising anticancer activity with specific focus on inhibiting aromatase in breast cancer cells .
- Exploration of Antimicrobial Properties : Another study investigated the antimicrobial efficacy of thiadiazole derivatives against resistant strains of bacteria, concluding that these compounds could serve as lead candidates for antibiotic development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
